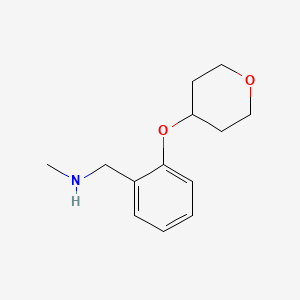

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine

説明

BenchChem offers high-quality N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

N-methyl-1-[2-(oxan-4-yloxy)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-14-10-11-4-2-3-5-13(11)16-12-6-8-15-9-7-12/h2-5,12,14H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTMRIJRRCHAUNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC=CC=C1OC2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640233 | |

| Record name | N-Methyl-1-{2-[(oxan-4-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

906352-71-4 | |

| Record name | N-Methyl-2-[(tetrahydro-2H-pyran-4-yl)oxy]benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=906352-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-1-{2-[(oxan-4-yl)oxy]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640233 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is a substituted benzylamine derivative with potential applications in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its fundamental properties, including predicted physicochemical characteristics, a plausible synthetic route, proposed analytical methodologies, and an exploration of its likely metabolic fate and toxicological profile based on structurally related compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals engaged in the development and evaluation of novel chemical entities.

Chemical Identity and Physicochemical Properties

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, with the systematic IUPAC name N-methyl-1-[2-(oxan-4-yloxy)phenyl]methanamine, is a secondary amine featuring a benzylamine core substituted at the ortho position with a tetrahydropyran-4-yloxy group.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value |

| CAS Number | 906352-71-4 |

| Molecular Formula | C₁₃H₁₉NO₂ |

| Molecular Weight | 221.30 g/mol |

| Canonical SMILES | CNCC1=CC=CC=C1OC2CCOCC2 |

Due to the limited availability of experimental data for N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, its key physicochemical properties have been estimated using well-established computational models. These predictions are crucial for anticipating its behavior in biological systems and for the design of analytical and formulation strategies.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Source |

| pKa (basic) | 9.5 (Predicted) | MolGpKa, ChemAxon |

| logP | 2.3 (Predicted) | Molinspiration, SwissADME |

| Aqueous Solubility | Moderate (Predicted) | AqSolPred, ChemAxon |

The predicted basic pKa of approximately 9.5 is attributed to the secondary amine, suggesting that this compound will be predominantly protonated at physiological pH. The predicted logP value of 2.3 indicates a moderate lipophilicity, which may influence its membrane permeability and distribution. Consequently, a moderate aqueous solubility is anticipated.

Synthesis and Purification

A plausible and efficient synthetic route to N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is via a two-step process involving the synthesis of the key aldehyde intermediate followed by reductive amination.

Synthesis of 2-(tetrahydropyran-4-yloxy)benzaldehyde

The precursor, 2-(tetrahydropyran-4-yloxy)benzaldehyde, can be synthesized from commercially available salicylaldehyde and 4-hydroxytetrahydropyran. A Williamson ether synthesis is a suitable method, where the phenoxide of salicylaldehyde reacts with a tetrahydropyran derivative bearing a leaving group at the 4-position (e.g., tosylate or halide).

Reductive Amination

The final product can be obtained through the reductive amination of 2-(tetrahydropyran-4-yloxy)benzaldehyde with methylamine. This reaction proceeds via the formation of an intermediate imine, which is then reduced in situ to the secondary amine.

Figure 1: Proposed synthetic workflow for N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.

Experimental Protocol: Reductive Amination

-

To a solution of 2-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol, add methylamine (1.1-1.5 eq, as a solution in a suitable solvent or as a salt with subsequent addition of a non-nucleophilic base).

-

Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (1.2-1.5 eq), portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.

Analytical Methodologies

A combination of chromatographic and spectroscopic techniques is recommended for the analysis and characterization of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method with UV detection would be suitable for purity determination and quantification.

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, both containing a small percentage of a modifier like formic acid or trifluoroacetic acid (e.g., 0.1%) to ensure good peak shape for the basic amine.

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the benzene ring (typically around 254 nm).

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for structural elucidation and confirmation. Predicted chemical shifts can guide the interpretation of experimental spectra.

-

¹H NMR: Expected signals would include aromatic protons on the benzene ring, the benzylic methylene protons, the N-methyl protons, and the protons of the tetrahydropyran ring.

-

¹³C NMR: Expected signals would correspond to the carbon atoms of the benzene ring, the benzylic carbon, the N-methyl carbon, and the carbons of the tetrahydropyran ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and for fragmentation analysis to support structural identification.

-

Ionization Technique: Electrospray ionization (ESI) in positive ion mode is expected to be effective due to the basic nature of the amine, which will readily form a protonated molecule [M+H]⁺.

-

Expected [M+H]⁺: m/z 222.15.

-

Fragmentation: Tandem MS (MS/MS) would likely show characteristic fragmentation patterns, such as the loss of the methyl group, cleavage of the benzyl-nitrogen bond, and fragmentation of the tetrahydropyran ring.

Figure 2: Recommended analytical workflow for N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.

Predicted Metabolism and Toxicological Profile

The metabolic and toxicological properties of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine have not been experimentally determined. However, a predictive assessment can be made based on the metabolism and toxicology of structurally related N-substituted benzylamines and aromatic ethers.

Predicted Metabolic Pathways

The metabolism of this compound is likely to proceed through several key pathways:

-

N-demethylation: Cytochrome P450 (CYP) enzymes are expected to catalyze the removal of the N-methyl group to form the corresponding primary amine, 2-(tetrahydropyran-4-yloxy)benzylamine.

-

N-oxidation: The secondary amine can be oxidized to form an N-oxide metabolite.

-

Aromatic Hydroxylation: The benzene ring may undergo hydroxylation, likely at the para-position to the ether linkage, due to steric hindrance at the other positions.

-

Ether Cleavage: O-dealkylation of the tetrahydropyran ring is a possible metabolic route, which would yield a phenolic metabolite.

-

Phase II Conjugation: The primary amine, hydroxylated, and phenolic metabolites can undergo further conjugation with glucuronic acid or sulfate to facilitate excretion.

An In-depth Technical Guide to N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine (CAS 906352-71-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is a secondary amine that incorporates two key structural motifs of significant interest in medicinal chemistry: the benzylamine core and a tetrahydropyran (THP) moiety. The benzylamine framework is a well-established pharmacophore found in a wide range of biologically active compounds and pharmaceuticals.[1][2] The tetrahydropyran ring, a saturated heterocyclic ether, is increasingly utilized in drug design as a bioisostere for other cyclic systems or to modulate physicochemical properties such as solubility, metabolic stability, and lipophilicity, which can enhance a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

This guide provides a comprehensive overview of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, including a detailed, plausible synthetic route, standard analytical characterization methods, and a discussion of its potential applications in drug discovery based on the pharmacological relevance of its constituent fragments.

Physicochemical Properties

A summary of the key physicochemical properties for N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is presented in the table below.

| Property | Value |

| CAS Number | 906352-71-4 |

| Molecular Formula | C₁₃H₁₉NO₂ |

| Molecular Weight | 221.30 g/mol |

| Appearance | Not specified (likely a liquid or low-melting solid) |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. |

Synthesis Pathway

The synthesis of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine can be logically approached through a two-step process. This involves an initial etherification to form a key aldehyde intermediate, followed by a reductive amination to introduce the N-methylbenzylamine functionality.

Caption: Proposed two-step synthesis of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.

Part 1: Synthesis of 2-(tetrahydropyran-4-yloxy)benzaldehyde

The initial step involves the formation of an ether linkage between 2-hydroxybenzaldehyde and a tetrahydropyran derivative. The Williamson ether synthesis is a classic and highly effective method for this transformation.[4] This reaction proceeds via an SN2 mechanism where the phenoxide, generated by deprotonating 2-hydroxybenzaldehyde with a suitable base, acts as a nucleophile, attacking an electrophilic 4-substituted tetrahydropyran.[5][6]

Experimental Protocol:

-

Deprotonation: To a stirred solution of 2-hydroxybenzaldehyde (1.0 eq) in an anhydrous aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a suitable base (1.1-1.5 eq) portion-wise at 0 °C. Common bases for this reaction include sodium hydride (NaH) or potassium carbonate (K₂CO₃).[7] The choice of base depends on the reactivity of the halide; stronger bases like NaH are often used with less reactive halides.

-

Alkylation: After stirring for 30-60 minutes at room temperature to ensure complete formation of the phenoxide, add 4-bromotetrahydropyran or 4-iodotetrahydropyran (1.1 eq). The reaction mixture is then heated (e.g., to 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched by the slow addition of water. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 2-(tetrahydropyran-4-yloxy)benzaldehyde, can then be purified by column chromatography on silica gel.

Part 2: Reductive Amination to Yield N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine

Reductive amination is a highly versatile and widely used method for the formation of C-N bonds.[8] This reaction involves the initial formation of an imine or iminium ion from the reaction of the aldehyde intermediate with methylamine, which is then reduced in situ to the desired secondary amine.[9]

Experimental Protocol:

-

Imine Formation: Dissolve 2-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq) in a suitable solvent, such as methanol or dichloromethane.[10] Add a solution of methylamine (1.5-2.0 eq, e.g., as a solution in THF or water). A catalytic amount of acetic acid can be added to facilitate imine formation.[10] The mixture is stirred at room temperature.

-

Reduction: After a period to allow for imine formation (typically 1-2 hours), a reducing agent is added portion-wise. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent commonly used for this purpose.[11] The reaction is stirred at room temperature and monitored by TLC.

-

Work-up and Purification: Once the reaction is complete, it is quenched with a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with an organic solvent like dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The final product, N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, can be purified by column chromatography.

Analytical Characterization

A comprehensive analytical workflow is essential to confirm the identity, purity, and structure of the synthesized N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.

Caption: Standard analytical workflow for product characterization.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of pharmaceutical compounds and intermediates.[12][13]

-

Method: A reverse-phase HPLC method would be suitable.

-

Column: A C18 column is typically used.

-

Mobile Phase: A gradient elution with a mixture of water (often with 0.1% formic acid or trifluoroacetic acid) and an organic solvent like acetonitrile or methanol.

-

Detection: UV detection at a wavelength where the aromatic ring absorbs (e.g., 254 nm).

-

Outcome: The chromatogram should show a single major peak for the pure product, allowing for the quantification of purity as a percentage of the total peak area.[14]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for structural elucidation.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (CH₂-N), the N-methyl protons (N-CH₃), and the protons of the tetrahydropyran ring. The chemical shifts and coupling patterns will confirm the connectivity of the molecule. Based on data for benzylamine and its derivatives, the benzylic protons would likely appear as a singlet around 3.7-3.8 ppm, and the N-methyl as a singlet around 2.4-2.5 ppm.[15][16] The aromatic protons would resonate in the 6.8-7.3 ppm region.

-

¹³C NMR: The carbon NMR spectrum will show the number of unique carbon atoms. Key signals would include those for the aromatic carbons, the benzylic carbon, the N-methyl carbon, and the carbons of the tetrahydropyran ring.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the target compound.

-

Technique: Electrospray ionization (ESI) in positive ion mode is a suitable technique.

-

Expected Ion: The spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 222.3. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Potential Applications in Drug Discovery

While specific biological activity for N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is not widely reported, its structural components are prevalent in many pharmacologically active agents.

-

Benzylamine Derivatives: This class of compounds exhibits a wide range of biological activities, including use as anti-tuberculosis agents, monoamine oxidase inhibitors (MAOIs), and in the treatment of various diseases.[1][17] They are also key intermediates in the synthesis of numerous pharmaceuticals.[1]

-

Tetrahydropyran (THP) Moiety: The THP ring is a common feature in modern drug discovery.[3] It can act as a bioisosteric replacement for other groups to improve ADME properties. For example, THP-containing compounds have been investigated as anti-inflammatory, anticancer, and antiviral agents, including HIV protease inhibitors.[18][19][20] The oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially leading to improved binding affinity with biological targets.[3]

Given the properties of its constituent parts, N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine could serve as a valuable building block or a lead compound for the development of novel therapeutics, particularly in areas where benzylamine and tetrahydropyran scaffolds have shown promise.

Safety and Handling

Based on available safety data for similar compounds, N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine should be handled with care in a laboratory setting. It is likely to be an irritant to the skin, eyes, and respiratory tract. The toxicological properties have not been fully investigated. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All handling should be performed in a well-ventilated fume hood.

Conclusion

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is a molecule with significant potential as an intermediate or scaffold in medicinal chemistry and drug discovery. Its synthesis is achievable through well-established synthetic methodologies, namely Williamson ether synthesis and reductive amination. The presence of both the benzylamine and tetrahydropyran motifs suggests that it could be a valuable starting point for the design of novel bioactive compounds. Further investigation into its pharmacological properties is warranted to fully explore its therapeutic potential.

References

Please note that the direct URLs for some references may not be available or may have changed. The provided links are based on the information available at the time of this writing.

- Boczon, W., & Zborowski, K. (2024).

- Comprehensive Insights into High-Performance Liquid Chromatography for Pharmaceutical Analysis: Focus on Genotoxic Impurities. (2024). Preprints.org.

- Ardley, T. W., et al. (2023). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. Auctores Journals.

- Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). ALWSCI.

- Tetrahydropyrans in Drug Discovery. (n.d.). PharmaBlock.

- Ardley, T. W., et al. (2022). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2.

- Mewshaw, R. E., & Lalka, G. K. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry.

- HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). LCGC Europe.

- Patel, H., et al. (2021). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. Journal of Medicinal Chemistry.

- Sehlapelo, F. M., et al. (2023). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. Bentham Science.

- Benzylamine. (n.d.). In Wikipedia.

- HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025).

- N-Methylbenzylamine(103-67-3) MS spectrum. (n.d.). ChemicalBook.

- Analysis of pharmaceuticals and drug related impurities using Agilent instrument

- Mojena, M., et al. (2018). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Frontiers in Pharmacology.

- Showing metabocard for N-Methylbenzylamine (HMDB0303384). (2021).

- Assessment of a Reductive Amination Route to Methyl(3-nitrobenzyl)amine Hydrochloride. (2025).

- Application and Research of Benzylamine. (2024). ChemicalBook.

- Williamson Ether Synthesis. (n.d.). Cambridge University Press.

- Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl. (2025).

- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.

- N-Methylbenzylamine. (n.d.). PubChem.

- Reductive amin

- Williamson Ether Synthesis. (n.d.). Chemistry Steps.

- Reductive Amin

- N-Methylbenzylamine, TMS deriv

- Cheon, C.-H., et al. (2021). Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. The Journal of Organic Chemistry.

- Williamson ether synthesis. (n.d.). In Wikipedia.

- Iali, W., et al. (2018). Supporting Information Direct and Indirect Hyperpolarisation of Amines using paraHydrogen. The Royal Society of Chemistry.

- Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. (2023). Francis Academic Press.

- Benzylamine(100-46-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- N-Methylbenzylamine, TMS deriv

- Tetrahydropyran synthesis. (n.d.). Organic Chemistry Portal.

- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033871). (n.d.).

- Benzylamine. (n.d.). PubChem.

- Process for producing pyran. (n.d.).

- 1 H NMR spectra of PGA (upper graph), benzylamine (middle graph), and... (n.d.).

- PROCESS FOR THE PREPARATION OF VENETOCLAX AND INTERMEDIATES USED THEREIN. (2023).

- 4-(TETRAHYDRO-PYRAN-2-YLOXY)-BENZALDEHYDE 74189-56-3 wiki. (n.d.). Guidechem.

- 2-(Tetrahydropyran-4-yloxy)benzaldehyde. (n.d.). BuyersGuideChem.

Sources

- 1. Benzylamine - Wikipedia [en.wikipedia.org]

- 2. Application and Research of Benzylamine_Chemicalbook [chemicalbook.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 7. francis-press.com [francis-press.com]

- 8. researchgate.net [researchgate.net]

- 9. Reductive amination - Wikipedia [en.wikipedia.org]

- 10. m.youtube.com [m.youtube.com]

- 11. researchgate.net [researchgate.net]

- 12. ijpsjournal.com [ijpsjournal.com]

- 13. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 14. pharmtech.com [pharmtech.com]

- 15. Benzylamine(100-46-9) 1H NMR spectrum [chemicalbook.com]

- 16. researchgate.net [researchgate.net]

- 17. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 18. The Chemistry and Pharmacology of Tetrahydropyridines: Part 2 | Auctores [auctoresonline.org]

- 19. researchgate.net [researchgate.net]

- 20. Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine molecular weight

An In-depth Technical Guide to N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, a chemical compound of interest in synthetic and medicinal chemistry. We will delve into its fundamental properties, propose a robust synthetic pathway with detailed protocols, and discuss its characterization and potential applications from the perspective of a Senior Application Scientist.

Compound Identification and Nomenclature

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is a secondary amine featuring a benzylamine core structure. The aromatic ring is substituted at the ortho (2-position) with a tetrahydropyran ring linked via an ether bond. This combination of a flexible, saturated heterocyclic ether and a foundational benzylamine scaffold makes it a pertinent building block for creating more complex molecules, particularly in the context of drug discovery.

The compound is systematically named N-methyl-1-[2-(oxan-4-yloxy)phenyl]methanamine according to IUPAC nomenclature.[1] It is uniquely identified in chemical databases and for procurement by its CAS Registry Number: 906352-71-4 .[1][2][3]

Caption: 2D Chemical Structure of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.

Physicochemical Properties

A precise understanding of a compound's physicochemical properties is fundamental for its application in research and development. The key quantitative data for this molecule are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₁₉NO₂ | [1][4] |

| Molecular Weight | 221.30 g/mol | [1][5] |

| CAS Registry Number | 906352-71-4 | [1][2][3] |

| IUPAC Name | N-methyl-1-[2-(oxan-4-yloxy)phenyl]methanamine | [1] |

| Synonyms | N-Methyl-2-[(tetrahydro-2H-pyran-4-yl)oxy]benzenemethanamine | [1][2] |

| Form | Colourless Liquid | [5] |

Synthesis and Characterization

As this compound is primarily a building block for research, a reliable synthetic route is critical. While multiple pathways are conceivable, a highly efficient and common strategy is the reductive amination of the corresponding aldehyde with methylamine. This approach is favored for its high yield, operational simplicity, and the commercial availability of the starting materials.

Proposed Synthetic Workflow

The synthesis can be logically broken down into two primary stages:

-

Williamson Ether Synthesis: Formation of the key aldehyde intermediate, 2-(tetrahydropyran-4-yloxy)benzaldehyde, from salicylaldehyde and a suitable 4-substituted tetrahydropyran.

-

Reductive Amination: Reaction of the aldehyde intermediate with methylamine to form an intermediate imine, which is then reduced in situ to the target secondary amine.

Caption: Proposed two-step synthesis and validation workflow for the target compound.

Detailed Experimental Protocol: Reductive Amination

This protocol describes the conversion of 2-(tetrahydropyran-4-yloxy)benzaldehyde to the final product.

Materials:

-

2-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq)

-

Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF) (1.5 eq)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

-

Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Anhydrous)

-

Acetic Acid (catalytic amount)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (e.g., nitrogen or argon balloon).

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere, add 2-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

-

Imine Formation: Add the methylamine solution (1.5 eq) dropwise to the stirred solution at room temperature. A catalytic amount of acetic acid can be added to facilitate imine formation. Allow the mixture to stir for 1-2 hours.

-

Rationale: This step forms the crucial C=N double bond of the imine intermediate. The reaction is typically reversible, but the subsequent reduction drives the equilibrium towards the product.

-

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. The addition may cause slight effervescence.

-

Rationale: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing imines in the presence of other functional groups. It is less reactive towards aldehydes than other borohydrides, allowing for a one-pot procedure.

-

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer twice more with DCM.

-

Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. The resulting crude oil should be purified by flash column chromatography on silica gel to yield the pure N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.

Structural and Purity Validation

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is essential.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals would include aromatic protons (multiplets in the ~6.8-7.3 ppm range), a singlet for the benzylic CH₂ group, a singlet for the N-methyl (CH₃) group, and characteristic multiplets for the protons on the tetrahydropyran ring.

-

¹³C NMR: Will show distinct peaks for the 13 carbon atoms, including those in the aromatic ring, the benzylic carbon, the N-methyl carbon, and the four unique carbons of the tetrahydropyran moiety.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should reveal a prominent ion corresponding to the protonated molecule [M+H]⁺ at an m/z value of approximately 222.15.

-

High-Performance Liquid Chromatography (HPLC): HPLC analysis is critical for determining the purity of the final compound. A single major peak on a reverse-phase column would indicate a high degree of purity.

Applications in Research and Drug Development

While specific biological activities for N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine are not widely reported, its structural features make it a valuable scaffold in medicinal chemistry.

-

Scaffold for Lead Generation: The benzylamine moiety is a common pharmacophore found in numerous biologically active compounds. This molecule serves as a pre-functionalized starting point for building libraries of novel compounds for screening.

-

Modulation of Physicochemical Properties: The tetrahydropyran (THP) ring is frequently incorporated into drug candidates to enhance their pharmacokinetic profiles. The THP group can improve aqueous solubility, reduce metabolic liability, and act as a hydrogen bond acceptor, potentially improving target engagement.

-

Intermediate for Complex Syntheses: As a secondary amine, the nitrogen atom is a nucleophilic handle that can be used for further chemical elaboration, such as amide bond formation, alkylation, or arylation, to build more complex target molecules.

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed. The Safety Data Sheet (SDS) for this compound indicates that it is intended for R&D use only.[2]

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is a well-defined chemical entity with a molecular weight of 221.30 g/mol . Its structure, combining a benzylamine core with a property-modulating tetrahydropyran group, makes it a useful tool for researchers in synthetic and medicinal chemistry. The outlined synthetic protocol via reductive amination provides a reliable and scalable method for its preparation, while standard analytical techniques can rigorously confirm its identity and purity. Its value lies not in its own inherent activity, but as a versatile building block for the discovery and development of novel, complex molecules with potential therapeutic applications.

References

-

N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine | 898289-40-2. Appchem. [Link]

Sources

An In-depth Technical Guide to the Solubility of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, a compound of interest in pharmaceutical and chemical research. Due to the limited availability of public data on its solubility, this document establishes a predictive qualitative solubility profile based on its structural attributes and the known properties of analogous compounds. More importantly, it delivers a robust, step-by-step experimental protocol for the quantitative determination of its solubility in a range of organic solvents. This guide is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required for the effective handling and application of this compound in their work.

Introduction to N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is a substituted benzylamine with the molecular formula C₁₃H₁₉NO₂ and a molecular weight of approximately 221.3 g/mol .[1][2] Its structure, featuring a benzylamine core modified with a tetrahydropyran group via an ether linkage, suggests a nuanced solubility profile that is critical for its application in organic synthesis, medicinal chemistry, and materials science. Understanding its behavior in various organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products.

The presence of both polar (amine and ether functionalities) and non-polar (benzene ring and hydrocarbon backbone) regions within the molecule indicates that its solubility will be highly dependent on the nature of the solvent.[3] This guide will first explore the theoretical underpinnings of its expected solubility and then provide a practical framework for its empirical determination.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone of predicting solubility. This adage suggests that substances with similar polarities are more likely to be miscible. The polarity of a solvent is a measure of its dielectric constant and dipole moment, which dictates its ability to solvate polar or non-polar solutes.[4]

Molecular Structure Analysis of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine:

-

Polar Moieties: The secondary amine (-NH-) group and the ether linkage (-O-) in the tetrahydropyran ring are capable of hydrogen bonding and dipole-dipole interactions, contributing to the molecule's polarity.

-

Non-Polar Moieties: The aromatic benzene ring and the aliphatic tetrahydropyran ring are non-polar and will favor interactions with non-polar solvents through van der Waals forces.

Based on this structure, we can anticipate the following:

-

High Solubility in polar aprotic solvents (e.g., DMSO, DMF) and polar protic solvents (e.g., ethanol, methanol) that can engage in hydrogen bonding with the amine and ether groups.

-

Moderate Solubility in solvents of intermediate polarity (e.g., ethyl acetate, dichloromethane).

-

Low Solubility in non-polar solvents (e.g., hexane, toluene) where the polar functional groups would hinder dissolution.

The following diagram illustrates the key structural features influencing the solubility of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.

Caption: Key structural determinants of solubility.

Qualitative Solubility Profile (Predicted)

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Protic | Ethanol | Soluble | Capable of hydrogen bonding with the amine and ether groups. |

| Methanol | Soluble | Similar to ethanol, with high polarity. | |

| Water | Sparingly Soluble | The non-polar benzyl and tetrahydropyran groups likely limit aqueous solubility. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | High polarity and ability to accept hydrogen bonds. |

| N,N-Dimethylformamide (DMF) | Soluble | High polarity and similar properties to DMSO. | |

| Acetonitrile | Moderately Soluble | Lower polarity compared to DMSO and DMF. | |

| Intermediate Polarity | Ethyl Acetate | Moderately Soluble | Balances polar and non-polar characteristics. |

| Dichloromethane (DCM) | Moderately Soluble | A common solvent for a wide range of organic compounds. | |

| Non-Polar | Toluene | Sparingly Soluble | The aromatic nature may provide some interaction with the benzene ring. |

| Hexane | Insoluble | The high polarity of the functional groups will prevent dissolution in a non-polar alkane. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a systematic experimental approach is necessary. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[5]

Materials and Equipment

-

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps (e.g., 4 mL)

-

Thermostatically controlled shaker or incubator

-

Vortex mixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Volumetric flasks and pipettes

Experimental Workflow

The following diagram outlines the workflow for the quantitative determination of solubility.

Caption: Workflow for quantitative solubility determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine into a series of vials. The excess solid should be clearly visible.

-

Add a known volume (e.g., 2 mL) of the selected organic solvent to each vial.

-

-

Equilibration:

-

Securely cap the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the excess solid to settle.

-

Centrifuge the vials to ensure complete separation of the solid and liquid phases.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

-

Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Prepare a series of standard solutions of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine of known concentrations in the same solvent.

-

Analyze the standard solutions and the diluted sample solution using a validated HPLC or GC method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus the concentration of the standard solutions.

-

-

Solubility Calculation:

-

Determine the concentration of the diluted sample solution from the calibration curve.

-

Calculate the original concentration of the saturated solution by applying the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.

-

Data Presentation

The experimentally determined solubility data should be compiled into a clear and concise table for easy comparison.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| [Solvent 1] | [e.g., 25] | [Experimental Value] | [Calculated Value] |

| [Solvent 2] | [e.g., 25] | [Experimental Value] | [Calculated Value] |

| ... | ... | ... | ... |

Conclusion

While specific public data on the solubility of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is scarce, a sound scientific prediction of its qualitative solubility can be made based on its molecular structure. This guide provides a strong theoretical foundation and, more importantly, a detailed and actionable experimental protocol for the quantitative determination of its solubility in various organic solvents. By following the outlined procedures, researchers can generate the critical data needed to advance their work in drug discovery, process development, and materials science.

References

- Benchchem. (n.d.). An In-depth Technical Guide on the Solubility of 2-Amino-N-cyclohexyl-N-methylbenzylamine in Organic Solvents.

- ChemicalBook. (2022, December 31). n-methyl-2-(tetrahydropyran-4-yloxy)benzylamine - Safety Data Sheet.

- Frontier, A. (2026). Reagents & Solvents: Solvents and Polarity. University of Rochester, Department of Chemistry.

- LookChem. (n.d.). [4-(Tetrahydropyran-4-yloxy)phenyl]methylamine.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- Thakuria, R., et al. (2013). Drug Solubility: Importance and Enhancement Techniques.

- World Health Organization. (n.d.). Annex 4.

- Appchem. (n.d.). N-Methyl-4-(tetrahydropyran-4-yloxy)benzylamine.

- Benchchem. (n.d.). Solubility Profile of Benzalazine in Organic Solvents: A Technical Guide.

- BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS.

- Comprehensive Analysis of Benzylamine: Properties, Applications, and Future Prospects. (n.d.).

- FooDB. (2010, April 8). Showing Compound N-Methylbenzylamine (FDB012647).

- LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Benchchem. (n.d.). N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- University of Michigan. (2023, August 31). Solubility of Organic Compounds.

- ChemicalBook. (2022, December 30). n-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.

- WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from a university chemistry department website.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.). Retrieved from a university chemistry department website.

- International Journal of Pharmacy. (2004, January 9). Aqueous solubility study of salts of benzylamine derivatives and p-substituted benzoic acid derivatives using X-ray crystallographic analysis.

- An overview on Common Organic Solvents and their Toxicity Abstract. (n.d.).

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota.

Sources

An In-depth Technical Guide to N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine: Synthesis, Properties, and Potential Applications in Drug Discovery

Introduction: Unveiling a Versatile Building Block in Medicinal Chemistry

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine is a unique chemical entity that, while not extensively documented as a standalone therapeutic agent, represents a confluence of structural motifs highly pertinent to modern drug discovery. Its constitution, featuring a benzylamine core appended with a tetrahydropyran ring via an ether linkage, positions it as a valuable intermediate in the synthesis of complex pharmacologically active molecules. The benzylamine scaffold is a well-established pharmacophore present in a wide array of therapeutic agents, recognized for its ability to interact with various biological targets.[1][2] Concurrently, the tetrahydropyran (THP) moiety is increasingly utilized in medicinal chemistry to enhance pharmacokinetic properties, such as solubility and metabolic stability, and to serve as a bioisosteric replacement for other cyclic systems.[3][4][5]

This technical guide provides a comprehensive overview of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, delving into its synthesis, chemical characteristics, and the pharmacological significance of its constituent parts. We will explore its likely role as a key intermediate, particularly in the context of advanced therapeutic agents like B-cell lymphoma-2 (Bcl-2) inhibitors, and provide detailed experimental protocols for its synthesis and characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this and similar structures in their research and development endeavors.

Synthetic Pathways and Methodologies

The synthesis of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine can be approached through several strategic disconnections. The most logical and efficient routes involve either the formation of the ether linkage followed by the introduction of the methylamine group, or the initial preparation of the N-methylbenzylamine precursor followed by etherification.

Route 1: Etherification followed by Reductive Amination

This approach prioritizes the formation of the aryl-tetrahydropyranyl ether bond, a robust and common transformation in organic synthesis.

Diagram 1: Synthetic Route via Etherification and Reductive Amination

Caption: Synthetic pathway involving Mitsunobu etherification followed by reductive amination.

Route 2: N-Alkylation followed by Etherification

An alternative strategy involves the initial preparation of N-methyl-2-hydroxybenzylamine, which is then subjected to etherification with a suitable tetrahydropyran derivative.

Diagram 2: Synthetic Route via N-Alkylation and Etherification

Caption: Synthetic pathway involving reductive amination followed by Williamson ether synthesis.

Pharmacological Significance of Constituent Moieties

The therapeutic potential of molecules incorporating the N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine scaffold can be inferred from the well-documented pharmacological roles of its constituent parts.

The Benzylamine Core

Benzylamine derivatives are integral to a vast number of pharmaceuticals due to their ability to engage in crucial binding interactions with biological targets.[6][7] They can act as mimics of endogenous amines or serve as rigid scaffolds to orient other functional groups. Their presence is noted in drugs with diverse activities, including anti-emetics, anti-cancer agents, and central nervous system modulators.[2]

The Tetrahydropyran Moiety

The tetrahydropyran (THP) ring is a saturated heterocyclic ether that has gained prominence in medicinal chemistry as a means to fine-tune the physicochemical properties of drug candidates.[8] Its inclusion can enhance aqueous solubility, reduce metabolic lability, and provide a scaffold with a defined conformational preference.[5] The oxygen atom in the THP ring can also act as a hydrogen bond acceptor, potentially contributing to target binding affinity.[5]

Potential Role as an Intermediate in Bcl-2 Inhibitor Synthesis

A compelling application for N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine and its structural isomers is as an intermediate in the synthesis of complex anti-cancer agents such as Venetoclax. Venetoclax is a potent and selective inhibitor of the B-cell lymphoma-2 (Bcl-2) protein, an important target in various hematological malignancies.[9][10] The chemical structure of Venetoclax features a tetrahydropyran moiety.[11][12] The synthesis of Venetoclax and related compounds often involves the coupling of several complex intermediates, and a benzylamine derivative containing a tetrahydropyran group would be a logical precursor.[13][14][15]

Diagram 3: Hypothetical Role in a Bcl-2 Inhibition Pathway

Caption: A potential mechanism where a molecule derived from the topic scaffold inhibits Bcl-2, promoting apoptosis.

Key Physicochemical and Pharmacokinetic Properties

| Property | Predicted Characteristic | Rationale |

| Solubility | Moderate aqueous solubility | The presence of the ether oxygen and the amine nitrogen can act as hydrogen bond acceptors, improving solubility over a purely hydrocarbon analog. |

| Lipophilicity (LogP) | Moderate | The benzyl group contributes to lipophilicity, while the tetrahydropyran and amine functionalities add polarity. |

| Metabolic Stability | Potentially improved | The tetrahydropyran ring is generally more metabolically stable than more labile ether structures. The N-methyl group may be susceptible to N-demethylation. |

| Drug-Likeness | Favorable | The molecular weight and functional group composition are consistent with established principles of drug design, such as Lipinski's Rule of Five.[16] |

Experimental Protocols

The following are detailed, generalized procedures for the synthesis of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, based on established methodologies for similar transformations.[17][18][19]

Protocol 1: Synthesis of 2-(Tetrahydropyran-4-yloxy)benzaldehyde (Intermediate)

Objective: To synthesize the key aldehyde intermediate via a Mitsunobu reaction.

Materials:

-

2-Hydroxybenzaldehyde

-

Tetrahydropyran-4-ol

-

Triphenylphosphine (PPh3)

-

Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

To a stirred solution of 2-hydroxybenzaldehyde (1.0 eq) and tetrahydropyran-4-ol (1.1 eq) in anhydrous THF at 0 °C under a nitrogen atmosphere, add triphenylphosphine (1.2 eq).

-

Slowly add DIAD (1.2 eq) dropwise to the solution. The reaction mixture may turn cloudy.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford 2-(tetrahydropyran-4-yloxy)benzaldehyde.

Protocol 2: Synthesis of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine

Objective: To synthesize the final product via reductive amination.

Materials:

-

2-(Tetrahydropyran-4-yloxy)benzaldehyde

-

Methylamine (as a solution in THF or methanol)

-

Sodium borohydride (NaBH4) or Sodium triacetoxyborohydride (STAB)

-

Methanol or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 2-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq) in methanol or DCM.

-

Add methylamine solution (2.0 eq) and stir at room temperature for 1-2 hours to form the imine intermediate.

-

Cool the reaction mixture to 0 °C and add sodium borohydride (1.5 eq) portion-wise. If using STAB, the reaction can often be run at room temperature.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.

-

Carefully quench the reaction with water or saturated aqueous sodium bicarbonate.

-

Extract the product with DCM or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.

-

If necessary, the product can be further purified by silica gel chromatography or by conversion to its hydrochloride salt and recrystallization.

Conclusion and Future Outlook

N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine represents a synthetically accessible and highly versatile chemical scaffold. While its direct biological activity remains to be fully elucidated, its structural components are of significant interest in contemporary medicinal chemistry. Its potential as a key building block in the synthesis of complex therapeutic agents, particularly in the realm of oncology, warrants further investigation. The synthetic protocols and conceptual framework provided in this guide offer a solid foundation for researchers to explore the utility of this and related molecules in the ongoing quest for novel and more effective therapeutics.

References

-

Tong, X., Tao, Q., Liu, F., & Tang, F. (2018). Advances in the Synthesis of Venetoclax as a New Drug for the Treatment of Chronic Lymphocytic Leukemia. Chemistry, 81(2), 116-121. [Link]

-

Ge, P., et al. (2019). Synthetic Routes for Venetoclax at Different Stages of Development. ACS Omega, 4(10), 14346–14362. [Link]

- Albany Molecular Research Inc. (2018).

- Hangzhou Fuluo Biotechnology Co., Ltd. (2017).

-

PubChem. (n.d.). Venetoclax. National Center for Biotechnology Information. [Link]

-

Auctores. (n.d.). The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. [Link]

-

Bar-Haim, G., et al. (2016). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. Journal of Medicinal Chemistry, 59(1), 259–275. [Link]

-

The Open Medicinal Chemistry Journal. (2020). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. [Link]

-

ResearchGate. (2020). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. [Link]

-

Wikipedia. (n.d.). Benzylamine. [Link]

-

ChemHelpASAP. (2019). synthesis & cleavage of THP ethers. YouTube. [Link]

-

Bentham Science. (2020). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. [Link]

-

ResearchGate. (2001). Simple protocol for synthesis and cleavage of tetrahydropyranyl ethers using FeSO4 as an inexpensive catalyst. [Link]

-

ACS Publications. (2021). Primary Benzylamines by Efficient N-Alkylation of Benzyl Alcohols Using Commercial Ni Catalysts and Easy-to-Handle Ammonia Sources. [Link]

-

ACS Publications. (2022). Direct Amidation of Tertiary N-Benzylamines. [Link]

-

Wikipedia. (n.d.). Tetrahydropyran. [Link]

- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.

-

PubChem. (n.d.). Venetoclax. National Center for Biotechnology Information. [Link]

-

Organic Chemistry Portal. (n.d.). Benzylamine synthesis by C-C coupling. [Link]

-

ResearchGate. (2019). N-Alkylation of hexylamine with different benzyl alcohols. [Link]

-

European Patent Office. (2023). PROCESS FOR THE PREPARATION OF VENETOCLAX AND INTERMEDIATES USED THEREIN. [Link]

- Google Patents. (2022). A process for the preparation of venetoclax and its polymorphs thereof.

-

PubChem. (n.d.). SID 163643283 - Venetoclax [USAN:INN]. National Center for Biotechnology Information. [Link]

Sources

- 1. Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzylamine - Wikipedia [en.wikipedia.org]

- 3. Tetrahydropyran: Applications in Medicinal Chemistry and Preparation Method_Chemicalbook [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. img01.pharmablock.com [img01.pharmablock.com]

- 6. Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties [openmedicinalchemistryjournal.com]

- 7. researchgate.net [researchgate.net]

- 8. What is Tetrahydropyran?_Chemicalbook [chemicalbook.com]

- 9. Venetoclax | C45H50ClN7O7S | CID 49846579 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. SID 163643283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. EP3412666A1 - Process and intermediates for the preparation of bcl-2 inhibitors including venetoclax through reductive amination - Google Patents [patents.google.com]

- 12. US20220259204A1 - A process for the preparation of venetoclax and its polymorphs thereof - Google Patents [patents.google.com]

- 13. Advances in the Synthesis of Venetoclax as a New Drug for the Treatment of Chronic Lymphocytic Leukemia [ccspublishing.org.cn]

- 14. CN107033142A - A kind of synthetic method of Venetoclax key intermediates - Google Patents [patents.google.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. openmedicinalchemistryjournal.com [openmedicinalchemistryjournal.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. m.youtube.com [m.youtube.com]

- 19. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine: A Novel Scaffold for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The relentless pursuit of novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The concept of a molecular scaffold, a core structure upon which a library of compounds can be built, is central to this endeavor.[1][2][3] This guide introduces N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine, a promising and hitherto underexplored scaffold. By combining the favorable pharmacokinetic attributes of the tetrahydropyran (THP) moiety with the versatile pharmacophoric properties of the N-methylbenzylamine core, this scaffold presents a unique opportunity for the development of new therapeutic agents across various disease areas. This document provides a comprehensive overview of its synthesis, physicochemical properties, hypothesized biological relevance, and detailed protocols for its validation and derivatization.

Introduction: The Rationale for a Novel Scaffold

In medicinal chemistry, a scaffold is the core structure of a molecule, and its novelty can be a key determinant in circumventing existing patents and exploring new chemical space.[1][2][3] The N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine scaffold is a strategic amalgamation of two key structural motifs, each contributing distinct and advantageous properties.

-

The Tetrahydropyran (THP) Moiety: The THP ring is increasingly utilized in drug design to enhance a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[4] As a bioisostere of a cyclohexane ring, the oxygen atom in the THP moiety can act as a hydrogen bond acceptor, potentially leading to stronger interactions with biological targets.[4] Its inclusion often improves solubility and reduces lipophilicity compared to its carbocyclic analog.

-

The N-methylbenzylamine Core: Benzylamine derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anti-cancer, anti-mycobacterial, and CNS-modulating effects.[5][6][7] The N-methyl group can influence the compound's basicity and steric profile, which can be crucial for target engagement and selectivity.

The strategic placement of the THP-ether at the ortho position of the benzylamine introduces a specific conformational constraint that can be exploited for targeted drug design. This guide will lay the groundwork for harnessing the potential of this novel scaffold.

Synthesis of the N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine Scaffold

A plausible and efficient two-step synthesis of the title compound is proposed, commencing from commercially available starting materials. The overall synthetic workflow is depicted below.

Caption: Proposed two-step synthesis of the target scaffold.

Step 1: Williamson Ether Synthesis

This classical and reliable method is employed to form the ether linkage.[8][9][10][11][12]

-

Reaction: 2-Hydroxybenzaldehyde is reacted with 4-bromotetrahydropyran in the presence of a weak base and a polar aprotic solvent.

-

Protocol:

-

To a solution of 2-hydroxybenzaldehyde (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K2CO3, 2.0 eq).

-

Add 4-bromotetrahydropyran (1.2 eq) to the mixture.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-(tetrahydropyran-4-yloxy)benzaldehyde.

-

Step 2: Reductive Amination

This reaction efficiently forms the N-methyl secondary amine.[13][14]

-

Reaction: The aldehyde synthesized in Step 1 is reacted with methylamine, and the resulting imine is reduced in situ with a mild reducing agent.

-

Protocol:

-

Dissolve 2-(tetrahydropyran-4-yloxy)benzaldehyde (1.0 eq) in dichloromethane (DCM).

-

Add a solution of methylamine (2.0 eq, e.g., as a solution in THF or as methylamine hydrochloride with a base like triethylamine) to the aldehyde solution.

-

Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

-

Add sodium triacetoxyborohydride (NaBH(OAc)3, 1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for another 12-16 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the final product by column chromatography to obtain N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine.

-

Physicochemical Properties and Structural Analysis

The predicted physicochemical properties of the scaffold are crucial for its potential as a drug candidate.[15][16][17]

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C13H19NO2 | Defines the elemental composition. |

| Molecular Weight | 221.30 g/mol | Falls within the "rule of five" for good oral bioavailability. |

| logP (Lipophilicity) | ~2.5 - 3.0 | A balanced value suggesting good membrane permeability without excessive lipophilicity that could lead to poor solubility or metabolic instability. |

| Topological Polar Surface Area (TPSA) | 38.7 Ų | Indicates good potential for oral absorption and cell permeability. |

| pKa (Basicity) | ~9.0 - 9.5 | The secondary amine will be protonated at physiological pH, which can influence solubility and interactions with targets. |

| Hydrogen Bond Donors | 1 | The secondary amine. |

| Hydrogen Bond Acceptors | 3 | The nitrogen and two oxygen atoms. |

Structural Analysis: The ortho-substitution pattern on the benzene ring, coupled with the flexible yet conformationally biased THP ring, creates a unique three-dimensional shape. This defined geometry can be advantageous for achieving high-affinity and selective binding to a biological target.

Hypothesized Biological Relevance and Potential Applications

The structural features of N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine suggest several potential therapeutic applications.

G-Protein Coupled Receptor (GPCR) Modulation

Many benzylamine-containing compounds are known to interact with GPCRs, which are a major class of drug targets. The scaffold's structure bears some resemblance to ligands for aminergic GPCRs (e.g., serotonin, dopamine, or adrenergic receptors). The combination of an aromatic ring, a basic nitrogen, and a hydrogen-bonding ether could facilitate key interactions within the binding pockets of these receptors.

Caption: Potential interaction with a GPCR signaling pathway.

Enzyme Inhibition

Benzylamine derivatives have been explored as inhibitors for various enzymes, including monoamine oxidases (MAOs) and 17β-hydroxysteroid dehydrogenase.[18] The scaffold could be derivatized to target the active site of specific enzymes, where the THP moiety could occupy a hydrophobic pocket while the benzylamine portion interacts with key catalytic residues.

Experimental Validation and Characterization

A rigorous and systematic approach is required to validate the synthesis and explore the biological potential of this novel scaffold.

Structural Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the synthesized compound.[22]

-

In Vitro Biological Evaluation

This assay determines if the compound can bind to a specific GPCR.

-

Materials: Cell membranes expressing the target GPCR, a known radiolabeled ligand for the receptor, test compound, wash buffer, and a scintillation counter.

-

Procedure: a. Prepare serial dilutions of the N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine scaffold. b. In a 96-well plate, incubate the cell membranes with the radioligand at a fixed concentration and varying concentrations of the test compound. c. Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature). d. Terminate the reaction by rapid filtration through a filter mat to separate bound from free radioligand. e. Wash the filters with ice-cold wash buffer. f. Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound to determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand).

This assay measures the ability of the compound to inhibit the activity of a target enzyme.

-

Materials: Purified enzyme, substrate for the enzyme, test compound, assay buffer, and a plate reader (e.g., spectrophotometer or fluorometer).

-

Procedure: a. Prepare serial dilutions of the N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine scaffold. b. In a 96-well plate, pre-incubate the enzyme with varying concentrations of the test compound for a set period (e.g., 15 minutes at 37 °C). c. Initiate the enzymatic reaction by adding the substrate. d. Monitor the formation of the product over time using the plate reader.

-

Data Analysis: Calculate the rate of the reaction at each compound concentration. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

In Vitro ADME Profiling[33][34][35][36][37]

Early assessment of ADME properties is critical for any new scaffold.

-

Aqueous Solubility: Determines how well the compound dissolves in water, which is important for absorption.

-

LogD7.4: Measures the lipophilicity at physiological pH.

-

Metabolic Stability: Assesses the compound's susceptibility to breakdown by liver enzymes (e.g., using liver microsomes or hepatocytes).

-

Plasma Protein Binding: Determines the extent to which the compound binds to proteins in the blood, as only the unbound fraction is typically active.

-

Permeability: Evaluates the compound's ability to cross cell membranes, often using Caco-2 cell monolayers as a model of the intestinal barrier.

Future Directions and Conclusion

The N-methyl-2-(tetrahydropyran-4-yloxy)benzylamine scaffold represents a promising starting point for the development of new drug candidates. Its rational design combines features that are desirable for both pharmacokinetic properties and pharmacodynamic interactions. The synthetic route is straightforward, allowing for the facile generation of a library of derivatives for structure-activity relationship (SAR) studies.

Future work should focus on:

-

Library Synthesis: Systematically modifying the scaffold at the aromatic ring, the N-methyl group, and the THP ring to explore the chemical space and optimize for potency and selectivity against identified biological targets.

-

In-depth Biological Characterization: For active compounds, further studies should be conducted to elucidate the mechanism of action and to assess efficacy in more complex cellular and in vivo models.

References

- A Guide to In Vitro ADME Testing in Drug Development - WuXi AppTec. (2022).

- Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services.

- Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols.

- Concept Life Sciences. (n.d.). In Vitro ADME Assays.

- Protocol for identifying physiologically relevant binding proteins of G-protein-coupled receptors. (2023). STAR Protocols.

- IQVIA Laboratories. (n.d.). In Vitro screening.

- Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development.

- Tetrahydropyran: Applications in Medicinal Chemistry and Prepar

- Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). Methods in Cell Biology.

- Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. (n.d.). Benchchem.

- The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. (n.d.). Auctores Publishing.

- Screening natural product extracts for potential enzyme inhibitors: protocols, and the standardisation of the usage of blanks in α-amylase, α-glucosidase and lipase assays. (2021). Plant Methods.

- G Protein-Coupled Receptors in Drug Discovery : Methods and Protocols. (2015).

- Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. (2018). Frontiers in Pharmacology.

- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). Molecules.

- Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (n.d.). Molecules.

- Antibacterials with Novel Chemical Scaffolds in Clinical Development. (2024). Drugs.

- Synthesis of novel benzylamine linked targets, compounds 1, 2 and 3. MW, microwave. (n.d.).

- Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (n.d.). The Open Medicinal Chemistry Journal.

- Tetrahydropyrans in Drug Discovery. (n.d.). PharmaBlock.

- GPCR Binding Assay. (n.d.).

- Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. (2023). JoVE.

- Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. (2021).

- The Chemistry and Pharmacology of Tetrahydropyridines: Part 2. (2021).

- Williamson Ether Synthesis. (n.d.). Cambridge University Press.

- Reprogrammed Biocatalysts Generate a Library of Novel Drug Molecules. (2025). Technology Networks.

- Antibacterials with Novel Chemical Scaffolds in Clinical Development. (2025). PubMed.

- Mechanism of Action Assays for Enzymes. (2012). Assay Guidance Manual.

- Identification of Novel Chemical Scaffolds that Inhibit the Growth of Mycobacterium tuberculosis in Macrophages. (2022). Frontiers in Cellular and Infection Microbiology.

- DESIGN AND SYNTHESIS OF NOVEL SCAFFOLDS AND BUILDING BLOCKS. (n.d.). IRIS.

- Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. (n.d.). Future Medicinal Chemistry.

- Williamson Ether Synthesis. (n.d.). Chemistry Steps.

- Process and intermediates for the preparation of bcl-2 inhibitors including venetoclax through reductive amination. (n.d.).

- The Williamson Ether Synthesis. (2014). Master Organic Chemistry.

- Prediction of physicochemical properties. (2012). Methods in Molecular Biology.

- Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. (2015).

- Williamson ether synthesis. (n.d.). Wikipedia.

- The Williamson Ether Synthesis. (2019). Chemistry LibreTexts.

- Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. (n.d.). Journal of Medicinal Chemistry.

- Reductive amination of bio-based 2-hydroxytetrahydropyran to 5-Amino-1-pentanol over nano-Ni–Al2O3 catalysts. (n.d.). New Journal of Chemistry.

- Spectra illustrating shift changes observed for benzylamine as well as... (n.d.).

- Benzylamine(100-46-9) 1H NMR spectrum. (n.d.). ChemicalBook.

- Direct Amidation of Tertiary N-Benzylamines. (2026). Organic Letters.

- A python approach for prediction of physicochemical properties of anti-arrhythmia drugs using topological descriptors. (2025).

Sources

- 1. Antibacterials with Novel Chemical Scaffolds in Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antibacterials with Novel Chemical Scaffolds in Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Identification of Novel Chemical Scaffolds that Inhibit the Growth of Mycobacterium tuberculosis in Macrophages [frontiersin.org]

- 4. img01.pharmablock.com [img01.pharmablock.com]